1-((2-Hydroxyethoxy)methyl)-5-(phenylcarbamoyl)-6-(phenylthio)uracil
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Overview
Description
1-((2-Hydroxyethoxy)methyl)-5-(phenylcarbamoyl)-6-(phenylthio)uracil is a synthetic compound with a complex structure that includes uracil, phenylcarbamoyl, and phenylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-5-(phenylcarbamoyl)-6-(phenylthio)uracil typically involves multiple steps, including the introduction of the hydroxyethoxy, phenylcarbamoyl, and phenylthio groups to the uracil core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure consistent quality and efficiency. The use of advanced purification methods, such as chromatography, is also essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-5-(phenylcarbamoyl)-6-(phenylthio)uracil can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenylthio group, potentially leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the phenylcarbamoyl group, converting it to an amine.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkoxides) for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the phenylcarbamoyl group can produce amines.
Scientific Research Applications
1-((2-Hydroxyethoxy)methyl)-5-(phenylcarbamoyl)-6-(phenylthio)uracil has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-cancer and anti-viral properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-5-(phenylcarbamoyl)-6-(phenylthio)uracil involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-1-((2-hydroxyethoxy)methyl)imidazole: This compound shares the hydroxyethoxy group and has similar synthetic routes.
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: This compound also contains the hydroxyethoxy group and is used in similar research applications.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-5-(phenylcarbamoyl)-6-(phenylthio)uracil is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications.
Properties
CAS No. |
137897-82-6 |
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Molecular Formula |
C20H19N3O5S |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-2,4-dioxo-N-phenyl-6-phenylsulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H19N3O5S/c24-11-12-28-13-23-19(29-15-9-5-2-6-10-15)16(18(26)22-20(23)27)17(25)21-14-7-3-1-4-8-14/h1-10,24H,11-13H2,(H,21,25)(H,22,26,27) |
InChI Key |
YESXMHGMVFNFPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(C(=O)NC2=O)COCCO)SC3=CC=CC=C3 |
Origin of Product |
United States |
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